molecular formula C12H15N3 B5185948 N-(sec-butyl)-4-quinazolinamine

N-(sec-butyl)-4-quinazolinamine

Cat. No.: B5185948
M. Wt: 201.27 g/mol
InChI Key: DFOKBVJVIWIVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-quinazolinamine is a chemical compound based on the quinazolin-4-one scaffold, a structure recognized as a privileged motif in medicinal chemistry. Quinazolin-4-one derivatives are extensively investigated in drug discovery for their ability to interact with biologically significant targets. Specifically, research into structurally similar quinazolin-4-one compounds has demonstrated their value in developing inhibitors for oncology and antiviral applications . In cancer research, quinazolin-4-one-based molecules have been rationally designed as dual-target inhibitors, simultaneously engaging key enzymes like PI3K and HDAC, which can lead to synergistic antiproliferative effects against various cancer cell lines . In infectious disease research, the quinazolin-4-one core has been identified as a viable scaffold for creating non-covalent, non-peptidic inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . The sec-butyl group attached to the quinazolinamine core is a lipophilic moiety that can be critical for occupying hydrophobic subpockets in enzyme active sites, contributing to binding affinity and selectivity . As a building block, this compound offers researchers a versatile intermediate for the synthesis of more complex molecules aimed at these and other emerging biological targets. Handling Note: While a specific safety data sheet for this exact compound was not identified, reagents containing a sec-butylamine group require careful handling. Consult your institution's safety guidelines and refer to the specific safety data sheet provided with this product for detailed hazard and handling information. Intended Use: This product is provided 'For Research Use Only'. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-butan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-3-9(2)15-12-10-6-4-5-7-11(10)13-8-14-12/h4-9H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOKBVJVIWIVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Quinazolines, including N-(sec-butyl)-4-quinazolinamine, have been extensively studied for their anticancer properties. They primarily act as inhibitors of protein tyrosine kinases (PTKs), particularly those in the erbB family, which are implicated in various cancers.

  • Mechanism of Action : These compounds inhibit the phosphorylation processes that regulate cell growth and differentiation. The aberrant activation of erbB kinases is often associated with tumorigenesis, making these inhibitors valuable in cancer therapy .
  • Case Studies :
    • A study demonstrated that quinazoline derivatives could effectively inhibit EGFR (Epidermal Growth Factor Receptor) activity with IC50 values as low as 0.12 µM, indicating strong potential against tumors expressing this receptor .
    • Another investigation highlighted the ability of certain quinazoline derivatives to suppress NF-κB activation in macrophage-like cells, further supporting their role in managing inflammatory responses associated with cancer .

Inhibition of Protein Tyrosine Kinases

The inhibition of PTKs is a crucial application of this compound. These enzymes play a significant role in signaling pathways that control cell division and survival.

  • Therapeutic Implications : By inhibiting PTKs, these compounds can potentially treat conditions characterized by excessive cell proliferation, such as cancers and other hyperplastic disorders like benign prostatic hyperplasia (BPH) .
  • Research Findings :
    • Quinazoline derivatives have been shown to selectively inhibit IKKβ (IκB kinase β), a key player in the NF-κB signaling pathway, which is often dysregulated in cancer .
    • The structural modifications on the quinazoline core can lead to varying degrees of inhibitory activity against different PTKs, showcasing the importance of structure-activity relationships (SAR) in drug design .

Broader Pharmacological Applications

Beyond oncology, this compound and its derivatives exhibit a range of biological activities that may extend their therapeutic applications.

  • Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : Quinazolines have also been noted for their antimicrobial properties, potentially useful against various pathogens .

Data Summary

The following table summarizes key findings from studies involving this compound and related compounds:

ApplicationMechanismIC50 ValuesReferences
AnticancerInhibition of EGFR0.12 µM
PTK InhibitionTargeting erbB family kinasesVaries by derivative
NF-κB InhibitionSelective inhibition of IKKβ0.8 µM
Anti-inflammatoryModulation of inflammatory pathwaysNot specified
AntimicrobialActivity against pathogensNot specified

Comparison with Similar Compounds

Key Observations:

  • Substituent Type : The sec-butyl group in this compound is aliphatic and branched, contrasting with the aromatic substituents in erlotinib and gefitinib. This difference likely impacts lipophilicity and membrane permeability .

Pharmacokinetic and Toxicity Considerations

  • Erlotinib : Demonstrated dose-dependent toxicity, including rash and diarrhea, linked to its aryl substituent and metabolic pathway (CYP3A4-mediated oxidation) .
  • Gefitinib : Exhibits interpatient variability in efficacy due to CYP2D6 polymorphisms, highlighting the role of substituent chemistry in metabolism .
  • This compound: No direct toxicity data are available. However, structural analogs like sec-butyl chloroformate () show similar acute toxicity to n-butyl isomers (e.g., respiratory irritation), suggesting branched alkyl groups may influence reactivity .

Comparison with Butyl-Containing Compounds

Insights from Chloroformate Analogs ()

Butyl chloroformate isomers (n-butyl, iso-butyl, sec-butyl) exhibit comparable toxicity profiles (e.g., mouse RD₅₀ values: 97–117 ppm), attributed to shared electrophilic reactivity . For this compound, the sec-butyl group may similarly affect metabolic stability or enzyme interactions, though this remains speculative without direct data.

Physicochemical Properties

  • Solubility : Aliphatic substituents like sec-butyl may enhance lipophilicity compared to polar aromatic groups, necessitating formulation adjustments for bioavailability.

Research Findings and Data Gaps

  • Limited Direct Data: The provided evidence lacks specific studies on this compound, necessitating extrapolation from structural analogs.
  • Metabolic Profiling: To evaluate CYP enzyme interactions and sec-butyl group stability.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(sec-butyl)-4-quinazolinamine to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dimethylformamide or ethanol), temperature (often 80–100°C), and catalysts (e.g., palladium for coupling reactions). Intermediate purification via column chromatography and characterization via 1H^1H-NMR or LC-MS ensures structural fidelity. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms proton environments and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray Crystallography (if crystalline): Resolves 3D structure and stereochemistry.
  • FT-IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm1^{-1}) .

Q. How can researchers assess the solubility and stability of this compound in various solvents for experimental workflows?

  • Methodological Answer : Conduct solubility screens in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH and temperatures (4°C, 25°C, 37°C) should employ HPLC to track degradation products over time .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the biological activity of this compound as a dopamine transporter (DAT) modulator?

  • Methodological Answer : Use radioligand binding assays (e.g., 3H^3H-WIN 35,428 displacement) to assess DAT affinity. Functional assays (e.g., electrophysiology or fluorescence-based substrate uptake) can determine inhibition kinetics. Validate selectivity via parallel screens against serotonin/norepinephrine transporters (SERT/NET) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within DAT or kinase active sites. Molecular dynamics simulations (e.g., GROMACS) assess ligand-receptor stability. QSAR models optimize substituent effects on potency and selectivity .

Q. What in vivo models are appropriate for studying the pharmacokinetic and toxicological profiles of this compound?

  • Methodological Answer : Rodent models (mice/rats) are standard for:

  • Pharmacokinetics : Plasma half-life (t1/2t_{1/2}), bioavailability (oral vs. IV), and tissue distribution via LC-MS/MS.
  • Toxicity : Histopathology, liver/kidney function markers (ALT, creatinine), and behavioral assessments. Dose escalation studies identify NOAEL (No Observed Adverse Effect Level) .

Q. How do structural modifications to the sec-butyl group in 4-quinazolinamine derivatives impact their allosteric modulation of PERK kinase?

  • Methodological Answer : Synthesize analogs with varied alkyl/aryl substituents and test in PERK inhibition assays (e.g., kinase-Glo luminescent). Compare IC50_{50} values and co-crystallize derivatives with PERK to map steric/electronic interactions. Mutagenesis studies validate key binding residues .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported biological activities of 4-quinazolinamine analogs across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, assay buffer). Validate compound purity (>95% via HPLC) and exclude batch variability. Meta-analysis of literature data using tools like Forest plots can identify outliers .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with complex substituents?

  • Methodological Answer : Document reaction parameters (e.g., inert atmosphere, moisture control) and characterize intermediates rigorously. Share synthetic protocols via platforms like PubChem or collaborative databases to enable cross-validation .

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